molecular formula C9H13NO2 B13513707 1-(2-Amino-6-methoxyphenyl)ethan-1-ol

1-(2-Amino-6-methoxyphenyl)ethan-1-ol

Cat. No.: B13513707
M. Wt: 167.20 g/mol
InChI Key: JRQYAIPMCYRWQZ-UHFFFAOYSA-N
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Description

1-(2-Amino-6-methoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C9H13NO2 It is characterized by the presence of an amino group, a methoxy group, and an ethan-1-ol moiety attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-6-methoxyphenyl)ethan-1-ol typically involves the reaction of 2-methoxybenzaldehyde with nitromethane to form 2-methoxy-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-6-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, H2 with a catalyst.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Amine or alcohol derivatives.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

1-(2-Amino-6-methoxyphenyl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can enhance its lipophilicity, facilitating its passage through cell membranes. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

    2-Amino-1-(2-methoxyphenyl)ethan-1-ol: This compound has a similar structure but differs in the position of the amino group.

    1-(2-Methoxyphenyl)ethan-1-ol: Lacks the amino group, which significantly alters its chemical properties and biological activities.

Uniqueness: 1-(2-Amino-6-methoxyphenyl)ethan-1-ol is unique due to the presence of both amino and methoxy groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

1-(2-amino-6-methoxyphenyl)ethanol

InChI

InChI=1S/C9H13NO2/c1-6(11)9-7(10)4-3-5-8(9)12-2/h3-6,11H,10H2,1-2H3

InChI Key

JRQYAIPMCYRWQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC=C1OC)N)O

Origin of Product

United States

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